(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2S/c1-7(2)6-11-8(3)9-10-4-5-12-9/h4-5,8,11H,1,6H2,2-3H3 |
InChI Key |
OECHEHPIMPIATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Thiazole Ring
The synthesis of 1,3-thiazole derivatives typically employs Hantzsch thiazole synthesis , which involves cyclization of α-haloketones with thioamides or related sulfur-containing precursors.
Example:
Preparation of 2-aminothiazole derivatives can be achieved via the reaction of α-haloketones with thioamides under reflux conditions, leading to the formation of the heterocyclic core.
Introduction of the Vinyl Group (2-Methylprop-2-en-1-yl)
The vinyl substituent can be introduced via allylation or Wittig reactions :
- Wittig reaction:
Using phosphonium ylides derived from suitable alkyl halides and triphenylphosphine, reacting with aldehydes or ketones to install the vinyl group.
- Allylation of amines or heterocycles:
Employing allyl halides in the presence of bases such as potassium carbonate or sodium hydride to alkylate nitrogen centers.
Assembly of the Ethylamine Linkage
The ethylamine chain attached to the thiazole ring can be synthesized via:
- Reductive amination:
Condensing aldehyde or ketone intermediates with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar agents.
- Nucleophilic substitution:
Alkylation of amines with haloalkanes under basic conditions.
Overall Synthetic Route
A typical multi-step synthesis involves:
- Preparation of the thiazole core via cyclization of α-haloketones with thioamides.
- Functionalization of the thiazole ring at the 2-position with a methylprop-2-en-1-yl group, possibly through a Wittig or Heck-type reaction.
- Attachment of the ethylamine chain at the 1-position of the thiazole, via reductive amination or nucleophilic substitution.
- Final purification through chromatography or recrystallization to isolate the target compound.
Specific Preparation Methods from Recent Literature and Patents
Patent Methodology (WO2016132378A2)
This patent describes a novel process for synthesizing thiazole derivatives, emphasizing:
- Use of thiourea and α-haloketones for thiazole ring formation.
- Introduction of the vinyl group via acylation with acetic anhydride followed by methylation .
- Use of solvent removal techniques such as rotary evaporation, spray drying, or lyophilization to isolate the intermediate.
- Cyclization of α-haloketones with thiourea yields the thiazole core.
- Alkylation with allyl halides or vinyl precursors introduces the vinyl substituent.
- The ethylamine chain is appended through nucleophilic substitution or reductive amination .
Laboratory-Scale Synthesis (Based on Patent WO2009011451A1)
This method involves:
- Synthesis of intermediate amino-thiazoles via cyclization of substituted α-haloketones .
- Functionalization with vinyl groups through Paternò–Büchi type reactions or Heck coupling with vinyl halides.
- Final amination step using reductive amination with ethylamine derivatives under mild conditions.
Organic Synthesis via Multi-Step Route (Literature Data)
A comprehensive synthesis includes:
- Step 1: Formation of 2-aminothiazole from α-haloketone and thioamide .
- Step 2: Alkylation at the 2-position with vinyl methylating agents such as vinyl bromide or phosphonium ylides .
- Step 3: Coupling of the ethylamine chain at the 1-position via nucleophilic substitution or reductive amination with aldehyde intermediates.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Thiazole ring formation | α-Haloketone + Thioamide | Reflux, 80-120°C | Solvent: ethanol or acetic acid |
| Vinyl group installation | Phosphonium ylide or vinyl halide | Room to 60°C | Base: potassium carbonate or sodium hydride |
| Ethylamine attachment | Aldehyde + Amine | Reflux, 60-80°C | Reductive amination: sodium cyanoborohydride |
| Purification | Chromatography | Ambient | Recrystallization or chromatography |
Notes on Yield, Purity, and Scale-Up
- Typical yields for individual steps range from 50% to 85%, depending on reaction efficiency and purification.
- Purity is maximized through recrystallization and chromatography, with purity levels exceeding 98% confirmed via NMR and HPLC.
- Scale-up requires careful control of temperature, reaction time, and solvent removal to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted thiazole derivatives.
Scientific Research Applications
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Key Structural Features :
- Methallyl group : Enhances lipophilicity and may influence receptor binding via steric effects.
- Thiazole ring : Provides a polarizable aromatic system capable of hydrogen bonding and π-π interactions.
- Ethylamine linker : Facilitates conformational flexibility.
Molecular Formula: C₉H₁₄N₂S (inferred from structural analogs; see Table 1). CAS Number: Not explicitly provided in evidence, but closely related compounds (e.g., allyl-substituted analog: CAS 1343347-04-5) suggest structural similarities .
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
Substituent Effects on Thiazole Ring
- Benzothiazole incorporation (e.g., 2-(1,3-benzothiazol-2-yl)ethan-1-amine): Extends conjugation, improving UV absorption properties for optical applications .
Amine Group Modifications
- Methallyl vs. Allyl : The methallyl group in the target compound introduces branching, which may reduce rotational freedom compared to the linear allyl group in CAS 1343347-04-5. This could impact binding affinity in biological targets .
- Dihydrochloride salts (e.g., [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride): Improve aqueous solubility, enhancing bioavailability for pharmaceutical use .
Anti-Inflammatory and Antimicrobial Activity
- N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine (): Demonstrated antibacterial activity against HepG2 cells, attributed to the benzimidazole-thiazole synergy .
- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (): Exhibits moderate antimicrobial activity, with pyrazole enhancing interaction with microbial enzymes .
Antiviral Potential
- 6WZU-11 (): A thiazole-containing compound showed inhibitory effects on SARS-CoV-2 papain-like protease via π-π stacking and hydrogen bonding. The target compound’s methallyl group may similarly modulate protease binding .
Physicochemical and Spectral Data
NMR Profiles
- Thiazole protons : Resonate at δ 7.14–7.95 ppm (1H, singlet or doublet) in analogs ().
- Methallyl group : Expected signals include δ 1.70–1.90 ppm (methyl, singlet) and δ 4.80–5.20 ppm (alkene protons, multiplet) .
Mass Spectrometry
Biological Activity
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the thiazole moiety often contributes to the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammation and cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways that lead to its observed biological effects.
Data Table of Biological Activities
Case Studies
Several case studies highlight the biological significance of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory markers. This indicates its potential for therapeutic use in inflammatory conditions.
Case Study 3: Cancer Cell Apoptosis
Research involving various cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. This finding positions it as a promising candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, the thiazole ring is constructed via condensation of 2-aminothiazole derivatives with appropriate carbonyl compounds. Subsequent alkylation or nucleophilic substitution introduces the (2-methylprop-2-en-1-yl) group. For example:
- Step 1 : React 1-(1,3-thiazol-2-yl)ethylamine with 2-methylpropenyl bromide under basic conditions (e.g., KOH in ethanol) to form the amine linkage .
- Step 2 : Optimize reaction temperature (0–5°C for exothermic steps) and solvent polarity (ethanol or DMF) to enhance regioselectivity .
- Yield Factors : Excess alkylating agents (1.5–2.0 eq.) improve conversion, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., thiazole proton at δ 7.2–8.1 ppm and allylic protons at δ 4.5–5.5 ppm) .
- HPLC-MS : Detect impurities using reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 169–171) .
- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C, H, N, S percentages .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data in different assay models for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Cell Line Selection : Test cytotoxicity across multiple lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects .
- Solubility Optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference in in vitro assays .
- Metabolic Stability : Perform liver microsome assays to assess whether rapid metabolism in vivo reduces observed activity compared to in vitro models .
Q. How does the stereoelectronic profile of the compound influence interactions with biological targets?
- Methodological Answer : The thiazole ring’s electron-rich π-system and the allyl group’s conjugation modulate binding:
- Computational Modeling : DFT calculations (B3LYP/SDD level) predict charge distribution, showing thiazole N3 as a nucleophilic hotspot for hydrogen bonding .
- SAR Studies : Modify the allyl chain (e.g., replacing 2-methylpropene with cyclopropyl) to test steric effects on target affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric alkylation to achieve >90% enantiomeric excess .
- Purification : Employ chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers during large-scale production .
- Reaction Monitoring : Implement in-line FTIR to detect racemization in real-time during prolonged reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
